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molecular formula C5H5BrN2OS B8422195 5-Bromo-2-formylaminomethylthiazole

5-Bromo-2-formylaminomethylthiazole

Cat. No. B8422195
M. Wt: 221.08 g/mol
InChI Key: KIYHSKGOEAGEDR-UHFFFAOYSA-N
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Patent
US07563901B2

Procedure details

Toluene (1.0 L) was added to 104 g of 5-bromo-2-formylaminomethylthiazole, and the mixture was heated to 90° C. and was stirred. A solution of 65.8 g of phosphorus oxychloride in 100 ml of toluene was added to the reaction mixture, and the mixture was stirred at that temperature for 1.5 hr. After standing to cool, 2 L of a 0.5 N aqueous hydrochloric acid solution was added, and the aqueous layer was separated. The aqueous layer was adjusted to pH 6.2 by the addition of a 5 N aqueous sodium hydroxide solution and was extracted with 1.5 L of ethyl acetate and then with 1.0 L of ethyl acetate. The organic layers were combined, were washed with a 5% aqueous sodium bicarbonate solution and a 20% aqueous sodium chloride solution in that order, and were dried over anhydrous magnesium sulfate. The solvent was removed to bring the volume to about 100 ml, 500 ml of ethyl acetate:hexane=1:4 solution was added thereto, and the mixture was stirred in an ice-water bath for crystallization to give 57.6 g of 2-bromimidazo[5,1-b]thiazole.
Quantity
65.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
104 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH2:7][NH:8][CH:9]=O)=[N:4][CH:3]=1.P(Cl)(Cl)(Cl)=O.Cl>C1(C)C=CC=CC=1>[Br:1][C:2]1[S:6][C:5]2=[CH:7][N:8]=[CH:9][N:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
65.8 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
104 g
Type
reactant
Smiles
BrC1=CN=C(S1)CNC=O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at that temperature for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
ADDITION
Type
ADDITION
Details
The aqueous layer was adjusted to pH 6.2 by the addition of a 5 N aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with 1.5 L of ethyl acetate
WASH
Type
WASH
Details
were washed with a 5% aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 20% aqueous sodium chloride solution in that order, and were dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
hexane=1:4 solution was added
STIRRING
Type
STIRRING
Details
the mixture was stirred in an ice-water bath for crystallization

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN2C(S1)=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 57.6 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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